molecular formula C14H14N2O2 B7544065 3-methoxy-N-(3-methylpyridin-2-yl)benzamide

3-methoxy-N-(3-methylpyridin-2-yl)benzamide

Cat. No. B7544065
M. Wt: 242.27 g/mol
InChI Key: AZQRTELJNIEDDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-N-(3-methylpyridin-2-yl)benzamide, also known as MPB-728, is a chemical compound that has garnered attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(3-methylpyridin-2-yl)benzamide is not fully understood. However, it has been suggested that it may work by inhibiting the activity of pro-inflammatory cytokines and reducing oxidative stress in cells.
Biochemical and Physiological Effects
3-methoxy-N-(3-methylpyridin-2-yl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In addition, it has been shown to reduce oxidative stress and increase the activity of antioxidant enzymes such as superoxide dismutase.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methoxy-N-(3-methylpyridin-2-yl)benzamide in lab experiments is its potential therapeutic properties. It has been shown to have anti-inflammatory and neuroprotective effects, which could be beneficial for studying the mechanisms of these diseases. However, one limitation of using 3-methoxy-N-(3-methylpyridin-2-yl)benzamide in lab experiments is its low yield in the synthesis method, which could make it difficult to obtain large quantities for research purposes.

Future Directions

There are several future directions for 3-methoxy-N-(3-methylpyridin-2-yl)benzamide research. One potential direction is to further investigate its anti-inflammatory and neuroprotective properties and its potential as a treatment for inflammatory bowel disease and neurodegenerative diseases. Another potential direction is to investigate its potential as a treatment for other diseases, such as cancer and cardiovascular disease. Additionally, further research could be done to optimize the synthesis method of 3-methoxy-N-(3-methylpyridin-2-yl)benzamide to increase its yield and availability for research purposes.
Conclusion
In conclusion, 3-methoxy-N-(3-methylpyridin-2-yl)benzamide is a chemical compound that has potential therapeutic properties and has been studied for its anti-inflammatory and neuroprotective effects. Its mechanism of action is not fully understood, but it has been suggested to work by inhibiting the activity of pro-inflammatory cytokines and reducing oxidative stress in cells. 3-methoxy-N-(3-methylpyridin-2-yl)benzamide has several advantages and limitations for lab experiments, and future directions for research include investigating its potential as a treatment for various diseases and optimizing its synthesis method.

Synthesis Methods

The synthesis of 3-methoxy-N-(3-methylpyridin-2-yl)benzamide involves the reaction of 3-methylpyridine-2-carboxylic acid with thionyl chloride to form 3-methylpyridine-2-carbonyl chloride, which is then reacted with 3-methoxyaniline to produce 3-methoxy-N-(3-methylpyridin-2-yl)benzamide. The yield of this synthesis method is reported to be around 50%.

Scientific Research Applications

3-methoxy-N-(3-methylpyridin-2-yl)benzamide has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have anti-inflammatory effects and has been suggested as a potential treatment for inflammatory bowel disease. In addition, 3-methoxy-N-(3-methylpyridin-2-yl)benzamide has been shown to have neuroprotective effects and has been suggested as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-methoxy-N-(3-methylpyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-10-5-4-8-15-13(10)16-14(17)11-6-3-7-12(9-11)18-2/h3-9H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQRTELJNIEDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-(3-methylpyridin-2-yl)benzamide

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